

Solubility characteristics of 4-(Diethylamino)butan-2-one in various solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Diethylamino)butan-2-one

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An In-Depth Technical Guide to the Solubility Characteristics of **4-(Diethylamino)butan-2-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-(Diethylamino)butan-2-one**, a compound of interest in synthetic chemistry and pharmaceutical research. In the absence of extensive published quantitative solubility data, this guide synthesizes theoretical principles with established experimental methodologies to offer a robust framework for understanding and determining its solubility profile. We delve into the physicochemical properties of **4-(Diethylamino)butan-2-one**, predict its solubility in a range of common laboratory solvents, and provide detailed, field-proven protocols for its empirical determination. This document is intended to be a vital resource for researchers, enabling them to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of Solubility in the Application of 4-(Diethylamino)butan-2-one

4-(Diethylamino)butan-2-one is a bifunctional organic molecule featuring a tertiary amine and a ketone.^{[1][2][3]} This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold for the development of novel pharmaceutical agents. The solubility of a compound is a critical physicochemical property that governs its

utility in a multitude of applications, from reaction kinetics in a laboratory setting to bioavailability in a physiological one. A thorough understanding of the solubility of **4-(Diethylamino)butan-2-one** is therefore paramount for any scientist working with this molecule.

This guide will provide a detailed examination of the factors influencing the solubility of **4-(Diethylamino)butan-2-one** and equip the reader with the necessary knowledge to predict and experimentally verify its solubility in various solvent systems.

Physicochemical Properties of 4-(Diethylamino)butan-2-one

A foundational understanding of the physicochemical properties of **4-(Diethylamino)butan-2-one** is essential for predicting its solubility. The key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	[1][2][3]
Molecular Weight	143.23 g/mol	[1][2][4]
Boiling Point	188.7 °C at 760 mmHg; 76-78 °C at 16 mmHg	[1][5]
Density	~0.86 g/mL	[1][5]
LogP	1.30730	[1]
Hydrogen Bond Acceptors	2 (Nitrogen and Oxygen)	[1]
Hydrogen Bond Donors	0	[1]

Theoretical and Qualitative Solubility Profile

The molecular structure of **4-(Diethylamino)butan-2-one** contains both polar and non-polar regions, which dictates its solubility in different solvents. The presence of a ketone group and a tertiary amine introduces polarity and the capacity for hydrogen bonding with protic solvents.[1] [6] Conversely, the diethyl and butyl groups contribute to its non-polar character.

Solubility in Aqueous Media

Small tertiary amines are generally soluble in water due to the ability of the lone pair of electrons on the nitrogen atom to form hydrogen bonds with water molecules.^{[6][7]} However, the solubility tends to decrease as the length of the alkyl chains increases.^{[7][8]} For **4-(Diethylamino)butan-2-one**, the presence of two ethyl groups and a butyl chain suggests that its water solubility may be moderate to low.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," **4-(Diethylamino)butan-2-one** is expected to be soluble in a wide range of organic solvents. Its ketone and amine functionalities suggest good solubility in polar aprotic solvents like acetone and ethyl acetate. The non-polar alkyl groups suggest at least partial solubility in non-polar solvents such as diethyl ether and hexane.

Qualitative Solubility Table

While specific quantitative data is not readily available in the literature, a qualitative solubility profile can be predicted based on the compound's structural features and physicochemical properties.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Sparingly Soluble to Soluble	The polar ketone and amine groups can hydrogen bond with water, but the C8 hydrocarbon backbone limits solubility.
Ethanol	Polar Protic	Soluble	Ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group can interact with the non-polar parts of the molecule.
Acetone	Polar Aprotic	Soluble	The polarity of acetone is compatible with the ketone and amine groups.
Diethyl Ether	Non-polar	Soluble	The non-polar nature of diethyl ether is compatible with the alkyl chains of the molecule.
Hexane	Non-polar	Sparingly Soluble	Hexane is very non-polar and will primarily interact with the alkyl portions of the molecule; the polar functional groups will limit solubility.

Factors Influencing Solubility

The solubility of **4-(Diethylamino)butan-2-one** is not a fixed value and can be influenced by several external factors.

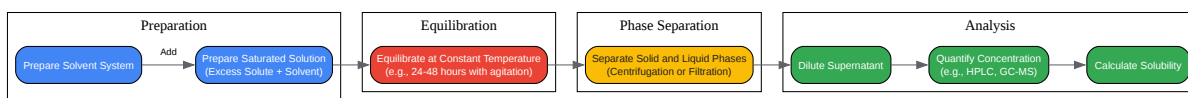
- **Temperature:** For most solid solutes in liquid solvents, solubility increases with temperature. While **4-(Diethylamino)butan-2-one** is a liquid at room temperature, this principle is still relevant for its miscibility with other liquids.
- **pH:** The tertiary amine group in **4-(Diethylamino)butan-2-one** is basic. In acidic solutions, the amine will be protonated to form a water-soluble salt. Therefore, the aqueous solubility of this compound is expected to be significantly higher at a lower pH.
- **Co-solvents:** The use of a co-solvent can significantly enhance the solubility of a compound. For example, adding a water-miscible organic solvent like ethanol to an aqueous solution can increase the solubility of **4-(Diethylamino)butan-2-one**.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies for solubility determination.

General Workflow for Solubility Screening

The following diagram outlines a general workflow for determining the solubility of **4-(Diethylamino)butan-2-one** in a given solvent.



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Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol for Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

- Preparation:
 - Add an excess amount of **4-(Diethylamino)butan-2-one** to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The excess of the solute is crucial to ensure that a saturated solution is formed.
- Equilibration:
 - Place the sealed container in a constant temperature environment (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the solution to stand undisturbed at the same temperature until the undissolved solute has settled.
 - Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 μm PTFE filter) to remove any undissolved microparticles.
- Quantification:
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **4-(Diethylamino)butan-2-one** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation:
 - Calculate the solubility of **4-(Diethylamino)butan-2-one** in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units

of mg/mL or mol/L.

Conclusion

While quantitative solubility data for **4-(Diethylamino)butan-2-one** is not extensively documented, a comprehensive understanding of its solubility characteristics can be achieved through the application of fundamental chemical principles and systematic experimental verification. This guide has provided a theoretical framework for predicting its solubility in various solvents and a practical guide for its experimental determination. The bifunctional nature of **4-(Diethylamino)butan-2-one**, with its polar amine and ketone groups and non-polar alkyl backbone, results in a nuanced solubility profile that is highly dependent on the solvent system. For researchers and drug development professionals, a thorough understanding and empirical determination of its solubility are critical first steps in unlocking the full potential of this versatile molecule.

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